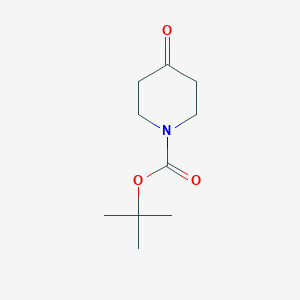

1-Boc-4-piperidona

Descripción general

Descripción

El dihidrocloruro de BD 1063 es un antagonista potente y selectivo del receptor sigma-1. Este compuesto es conocido por su alta afinidad y selectividad, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia. El receptor sigma-1 está involucrado en varios procesos fisiológicos, incluida la modulación de los canales iónicos, la liberación de neurotransmisores y la supervivencia celular. Se ha demostrado que el dihidrocloruro de BD 1063 previene la hiperlocomoción y tiene aplicaciones en el estudio de los efectos del antagonismo del receptor sigma-1 in vivo .

Aplicaciones Científicas De Investigación

El dihidrocloruro de BD 1063 tiene una amplia gama de aplicaciones en la investigación científica:

Neurociencia: Se utiliza para estudiar el papel de los receptores sigma-1 en el sistema nervioso central, incluida su participación en la neuroprotección, la neuroplasticidad y la modulación de los sistemas de neurotransmisores.

Farmacología: El compuesto se emplea en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores sigma-1 para el tratamiento de trastornos neurológicos y psiquiátricos.

Investigación sobre la adicción a las drogas: El dihidrocloruro de BD 1063 se utiliza para investigar los mecanismos subyacentes a la adicción a las drogas y para evaluar posibles tratamientos para el abuso de sustancias.

Investigación sobre el cáncer: Los estudios han explorado su posible papel en la modulación de la proliferación y supervivencia de las células cancerosas a través de las vías del receptor sigma-1 .

Mecanismo De Acción

El dihidrocloruro de BD 1063 ejerce sus efectos uniéndose selectivamente a los receptores sigma-1, que se encuentran en varios tejidos, incluido el cerebro, el hígado y las células inmunitarias. La unión del dihidrocloruro de BD 1063 a los receptores sigma-1 inhibe su actividad, lo que lleva a la modulación de los canales iónicos, la liberación de neurotransmisores y las vías de supervivencia celular. Este antagonismo puede prevenir la hiperlocomoción y se ha demostrado que reduce la autoadministración de etanol en modelos animales .

Análisis Bioquímico

Biochemical Properties

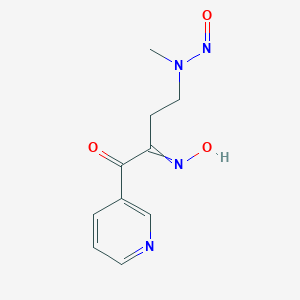

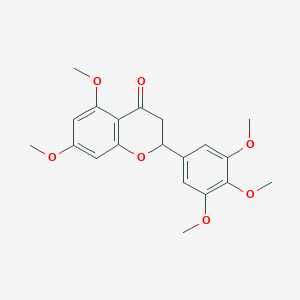

1-Boc-4-piperidone is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands It interacts with various enzymes and proteins during these synthesis processes

Cellular Effects

It is known that the final products of its synthesis, such as fentanyl and fentanyl analogues, are very potent narcotic drugs . These drugs can have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-Boc-4-piperidone is primarily understood in the context of its role as a precursor in the synthesis of other compounds. For instance, it can be used to make 1-boc-4-AP and subsequently norfentanyl

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dihidrocloruro de BD 1063 se sintetiza mediante un proceso químico de varios pasos. La síntesis generalmente comienza con la preparación de 1-(2-(3,4-diclorofenil)etil)-4-metilpiperazina. Este intermedio se convierte entonces en su forma de sal de dihidrocloruro. Las condiciones de reacción a menudo implican el uso de disolventes como el etanol o el metanol y requieren un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

En un entorno industrial, la producción de dihidrocloruro de BD 1063 implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción. Se emplean medidas de control de calidad, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de BD 1063 experimenta principalmente reacciones de sustitución debido a la presencia de sitios reactivos en el anillo de piperazina y el grupo diclorofenilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos. Las condiciones de reacción generalmente implican el uso de disolventes apróticos polares y temperaturas moderadas.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. Estas reacciones a menudo requieren condiciones ácidas o básicas.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, generalmente en condiciones anhidras

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en el anillo de piperazina o el grupo diclorofenilo .

Comparación Con Compuestos Similares

El dihidrocloruro de BD 1063 es único en su alta selectividad para los receptores sigma-1 sobre los receptores sigma-2 y otros tipos de receptores. Compuestos similares incluyen:

BD 1047: Otro antagonista del receptor sigma-1 con aplicaciones similares pero diferentes propiedades farmacocinéticas.

Haloperidol: Un ligando del receptor sigma de alta afinidad utilizado principalmente como agente antipsicótico.

Di-o-tolilguanidina: Un agonista del receptor sigma utilizado en la investigación para estudiar las funciones del receptor sigma .

El dihidrocloruro de BD 1063 destaca por su potencia y selectividad, lo que lo convierte en una opción preferida para la investigación que involucra el antagonismo del receptor sigma-1.

Propiedades

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)